N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide
Description
The compound N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide features a thiophene-2-carboxamide core linked to a thiazole ring via a 2-oxoethyl bridge. The thiazole moiety is substituted with a 4-(2-fluorophenyl)piperazine group, a structural motif known to influence receptor binding and pharmacokinetics.
Properties
IUPAC Name |
N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S2/c21-15-4-1-2-5-16(15)24-7-9-25(10-8-24)18(26)12-14-13-29-20(22-14)23-19(27)17-6-3-11-28-17/h1-6,11,13H,7-10,12H2,(H,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIXXLJFYAIGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The compound can be described by its molecular formula . Its structure includes:
- A thiophene ring
- A thiazole moiety
- A piperazine derivative
- An oxime functional group
| Property | Value |
|---|---|
| Molecular Weight | 372.49 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 3.5 |
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study highlighted that thiazole-containing compounds could target specific kinases involved in tumor growth, demonstrating IC50 values in the low micromolar range against various cancer cell lines . The presence of the thiophene and thiazole rings in our compound suggests potential synergistic effects on antitumor activity.
Antimicrobial Activity
The compound's piperazine and thiazole components may contribute to its antimicrobial properties. Research has shown that similar piperazine derivatives possess antibacterial and antifungal activities by disrupting microbial cell membranes and inhibiting essential metabolic pathways . In vitro studies demonstrated significant inhibition against several strains of bacteria, including resistant strains, indicating a promising avenue for further exploration.
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with thiophene and thiazole structures have shown efficacy in reducing inflammatory markers in preclinical models. For example, anti-inflammatory assays indicated that related compounds could significantly decrease levels of TNF-α and IL-6, suggesting a potential therapeutic role for this compound in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations from related compounds include:
- Substituents on the thiophene ring : Modifications can enhance potency and selectivity.
- Piperazine modifications : Altering the piperazine substituents can improve bioavailability and reduce toxicity.
- Thiazole positioning : The position of substituents on the thiazole ring is crucial for maintaining activity against target enzymes.
Case Studies
- Antitumor Efficacy Study : A recent study investigated a series of thiazole derivatives similar to our compound, revealing promising results against breast cancer cell lines with IC50 values below 1 µM. The mechanism involved apoptosis via mitochondrial pathways .
- Antimicrobial Evaluation : Another study focused on piperazine derivatives, showing that modifications led to enhanced activity against Gram-positive bacteria, with some compounds exhibiting MIC values as low as 0.5 µg/mL .
- Inflammation Model : In an animal model of arthritis, a related compound significantly reduced paw swelling and joint inflammation markers compared to controls, indicating potential therapeutic benefits in inflammatory diseases .
Comparison with Similar Compounds
Core Structural Features
The compound shares structural similarities with several analogs (Table 1):
Key Observations :
- Piperazine Substitution : The target compound’s 2-fluorophenyl group contrasts with the 3-methoxy-4-(trifluoromethyl)phenyl () and 2-(trifluoromethoxy)phenyl () groups in analogs. Fluorine atoms enhance metabolic stability and lipophilicity, while bulkier substituents (e.g., trifluoromethyl) may reduce bioavailability .
- Linker Flexibility : The 2-oxoethyl linker in the target compound provides moderate flexibility compared to the rigid nitro group in analogs or the longer butyl chain in .
Challenges :
- The nitro group in analogs resulted in low purity (42%), possibly due to side reactions or instability. The target compound’s fluorinated piperazine may improve synthetic yield and stability .
Pharmacological and Physicochemical Comparisons
Pharmacological Activity
While direct data for the target compound is unavailable, inferences can be drawn from analogs:
- Antibacterial Activity : Nitrothiophene-carboxamide analogs () exhibit narrow-spectrum antibacterial activity, likely via inhibition of bacterial enzymes or membrane disruption .
- Anticancer Potential: BZ-IV () and related benzothiazoles target apoptosis pathways, suggesting the thiazole-thiophene scaffold may have broad therapeutic applicability .
Physicochemical Properties
- Lipophilicity : Fluorine and trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration (e.g., ’s trifluoromethoxy group vs. the target’s 2-fluorophenyl) .
- Solubility : The 2-oxoethyl linker may improve aqueous solubility compared to nitro or alkyl chain substituents.
Research Tools and Structural Validation
- Crystallography : Programs like SHELXL () and SIR97 () are widely used for structure determination. The target compound’s crystal structure, if resolved, would benefit from these tools .
- Spectroscopic Characterization : NMR and LC-MS (as in and ) are critical for confirming synthetic success and purity .
Q & A
Q. What are the standard synthetic routes for N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide, and what purification techniques are critical?
- Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Formation of the piperazine-2-fluorophenyl intermediate via nucleophilic substitution. (ii) Coupling with a thiazole-bearing ethyl ketone group using carbodiimide-based reagents. (iii) Final amidation with thiophene-2-carboxamide. Key purification steps include column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization from ethanol. Monitoring via TLC and characterization by NMR (1H/13C) and HRMS are essential .
Q. Which spectroscopic techniques are recommended for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons from thiophene/thiazole at δ 7.2–8.1 ppm) and carbonyl groups (C=O at ~170 ppm).
- IR Spectroscopy : Confirms amide (1650–1680 cm⁻¹) and ketone (1720 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C20H18FN4O2S2: 437.08) .
Q. How is the compound initially screened for biological activity in academic research?
- Methodological Answer : Initial screening involves:
- In vitro assays : Antiproliferative activity (e.g., MTT assay against cancer cell lines like MCF-7 or HepG2), antimicrobial testing (MIC determination via broth dilution).
- Receptor binding studies : Radioligand displacement assays (e.g., serotonin/dopamine receptors due to the piperazine moiety) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining purity?
- Methodological Answer :
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.
- Temperature control : Lower reaction temperatures (0–5°C) during amide coupling to minimize hydrolysis.
- Continuous flow synthesis : Enhances reproducibility and scalability for intermediates like the piperazine-thiazole precursor .
Q. How should researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data?
- Methodological Answer : Discrepancies may arise due to:
- Poor pharmacokinetics : Assess bioavailability via LC-MS plasma profiling.
- Metabolic instability : Incubate the compound with liver microsomes to identify degradation pathways (e.g., cytochrome P450-mediated oxidation).
- Formulation adjustments : Use liposomal encapsulation to improve solubility and tissue penetration .
Q. What advanced mechanistic studies are recommended to elucidate the compound’s mode of action?
- Methodological Answer :
- Molecular docking : Screen against targets like PI3K/AKT or MAPK pathways using AutoDock Vina. Validate with siRNA knockdowns.
- Transcriptomic profiling : RNA-seq of treated cells to identify differentially expressed genes (e.g., apoptosis regulators).
- In vivo models : Xenograft studies in nude mice with pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer :
- Systematic substitution : Modify the fluorophenyl group (e.g., replace F with Cl/CF3) or thiophene carboxamide (e.g., introduce methyl/cyano groups).
- Bioisosteric replacement : Replace the thiazole ring with oxadiazole to assess impact on metabolic stability.
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
Q. How can researchers address stability issues during long-term storage?
- Methodological Answer :
- Degradation analysis : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis/oxidation.
- Excipient screening : Co-formulate with cyclodextrins or antioxidants (e.g., BHT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
